N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Description

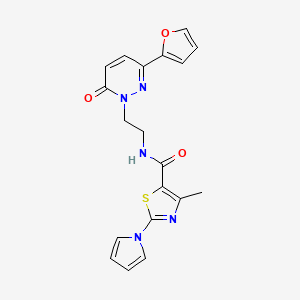

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (CAS: 1219903-09-9) is a heterocyclic compound with the molecular formula C₁₉H₁₇N₅O₃S and a molecular weight of 395.4 g/mol. Its structure features a thiazole-5-carboxamide core substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety at the 2-position. The ethyl linker connects the thiazole ring to a 6-oxopyridazine ring, which is further substituted with a furan-2-yl group at the 3-position (SMILES: Cc1nc(-n2cccc2)sc1C(=O)NCCn1nc(-c2ccco2)ccc1=O) . Notably, physical properties such as melting point, solubility, and stability remain undocumented in the cited sources.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-13-17(28-19(21-13)23-9-2-3-10-23)18(26)20-8-11-24-16(25)7-6-14(22-24)15-5-4-12-27-15/h2-7,9-10,12H,8,11H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYDJUGLXFOFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex heterocyclic compound that exhibits diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound consists of multiple pharmacologically relevant moieties:

- Furan ring : Known for its antioxidant and anticancer properties.

- Pyridazine core : Associated with anti-inflammatory effects.

- Thiazole and pyrrole rings : Contribute to antimicrobial and anticancer activities.

The molecular formula is with a molecular weight of 394.41 g/mol. Its structural complexity suggests potential synergistic effects in biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing furan and pyridazine moieties. For instance:

- Cytotoxicity Studies : Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Furan derivative | MCF-7 | 2.9 |

| Pyridazine derivative | NCI-H460 | 5.0 |

The mechanism underlying the anticancer activity involves:

- Induction of Apoptosis : Studies indicate that these compounds can disrupt the cell cycle, leading to increased apoptosis as evidenced by flow cytometry analysis showing accumulation in the pre-G1 phase .

- Mitochondrial Pathway Activation : The intrinsic pathway of apoptosis is activated, with increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Anti-inflammatory Activity

The thiazole component is known for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : The compound may modulate inflammatory pathways by inhibiting cytokine production, thus showing promise in treating inflammatory diseases .

Case Studies

- Synthesis and Characterization : A study synthesized several furan-based derivatives, including those structurally related to our target compound. These derivatives demonstrated significant cytotoxicity against cancer cell lines and were characterized using NMR and mass spectrometry techniques .

- In Vivo Studies : Animal models treated with similar thiazole derivatives showed reduced tumor growth and improved survival rates, suggesting that the biological activity observed in vitro translates to in vivo efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparison with other heterocyclic carboxamides, particularly those featuring pyridazine, thiazole, or pyrrole motifs. Below is a detailed analysis:

Thiophene-Substituted Pyridazine Analogs

Compound : N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 1219913-66-2)

- Molecular Formula : C₁₉H₁₆N₆O₂S

- Molecular Weight : 392.4 g/mol

- Key Differences: Replaces the furan-2-yl group with a thiophen-2-yl moiety and substitutes the thiazole-pyrrole unit with a phenyl-triazole group.

Benzothiazole-Pyridazine Derivatives

Compound : N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

- Molecular Formula : C₂₀H₁₅N₃O₂S

- Molecular Weight : 369.4 g/mol

- Key Differences : Incorporates a benzothiazole ring instead of thiazole-pyrrole and a phenyl-substituted pyridazine . The benzothiazole group is associated with enhanced π-π stacking interactions, which could improve binding affinity in enzyme inhibition .

Pyrimidine-Based Thiazole Carboxamides (Dasatinib Analogs)

Compound: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide (CAS: 302964-08-5)

- Molecular Formula : C₂₄H₂₈ClN₇O₂S

- Molecular Weight : 514.0 g/mol

- Key Differences : Features a pyrimidine-piperazinyl substituent and a chloro-methylphenyl group. This analog, a precursor to the anticancer drug Dasatinib, highlights the importance of the thiazole-carboxamide scaffold in kinase inhibition. The hydroxyethyl-piperazine moiety enhances water solubility, a property absent in the target compound .

Dihydropyridine Carboxamides

Compound: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)

- Molecular Formula : C₂₈H₂₄N₄O₅S

- Molecular Weight : 528.6 g/mol

- Key Differences : Retains the furan group but replaces pyridazine with a 1,4-dihydropyridine core. The additional methoxyphenyl and thioether groups suggest divergent biological targets, possibly calcium channel modulation .

Physicochemical and Pharmacological Comparison

Key Findings and Implications

Structural Flexibility : The thiazole-carboxamide scaffold permits diverse substitutions (e.g., furan, thiophene, pyrimidine), enabling modulation of electronic and steric properties .

Heterocyclic Influence : Pyridazine analogs (e.g., target compound) may favor interactions with polar enzyme pockets, while benzothiazole or dihydropyridine derivatives prioritize hydrophobic binding .

Pharmacological Gaps : Unlike Dasatinib analogs, the target compound lacks documented solubility-enhancing groups (e.g., hydroxyethyl-piperazine), which may limit bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions, often starting with heterocyclic precursors like pyridazine or thiazole derivatives. Key steps include:

- Reagent Selection : Use K2CO3 as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitutions (e.g., alkylation of thiol intermediates) .

- Cyclization : Employ catalysts like Pd(OAc)2 for efficient ring closure in thiazole or pyridazine moieties .

- Purification : Monitor reactions via TLC and use column chromatography with gradients of ethyl acetate/hexane for isolation .

- Analytical Validation : Confirm intermediate purity via <sup>1</sup>H NMR and LC-MS before proceeding to subsequent steps .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to assign proton environments (e.g., furan C-H at δ 7.2–7.5 ppm) and carbonyl groups (δ 160–170 ppm). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm<sup>-1</sup>) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying the pyridazinone-thiazole scaffold .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyridazinone ring) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., ATPase activity measured via malachite green assay) .

- Cell Viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations via nonlinear regression .

- Antimicrobial Activity : Employ broth microdilution methods (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate critical functional groups?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace furan with thiophene or pyrrole) and compare bioactivity .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential moieties (e.g., pyridazinone’s keto group for hydrogen bonding) .

- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What advanced techniques resolve contradictions in binding affinity data across different assays?

- Methodological Answer :

- Biophysical Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) to targets like protein kinases .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses identified via docking .

- Orthogonal Assays : Cross-validate enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What strategies mitigate off-target effects in mechanistic studies?

- Methodological Answer :

- Proteome Profiling : Use affinity-based chemoproteomics (e.g., pull-down assays with biotinylated probes) to identify non-target interactions .

- CRISPR Knockout Models : Validate specificity by comparing activity in wild-type vs. gene-edited cell lines (e.g., KO of suspected off-target kinases) .

- Dose-Response Analysis : Establish a clear EC50/IC50 window between primary and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.